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Compound Name:
4-Bromo-N,N-dimethylpyrimidin-2-

amine

Cat. No.: B1520156 Get Quote

An In-depth Technical Guide to 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS 959240-54-

1): A Versatile Scaffold for Modern Drug Discovery

Abstract
4-Bromo-N,N-dimethylpyrimidin-2-amine is a strategically important heterocyclic building

block in medicinal chemistry and materials science. Its structure, featuring an electron-deficient

pyrimidine core, a highly reactive bromine atom at the 4-position, and a modulating N,N-

dimethylamino group at the 2-position, makes it an ideal substrate for a variety of synthetic

transformations. This guide provides an in-depth analysis of its physicochemical properties,

plausible synthetic routes, and its extensive utility in palladium-catalyzed cross-coupling

reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. We will explore the

causality behind experimental choices, provide detailed protocols, and illustrate its application

in the generation of diverse molecular libraries for drug discovery, particularly in the

development of kinase inhibitors. This document is intended for researchers, chemists, and

drug development professionals seeking to leverage this versatile scaffold in their synthetic

programs.
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The pyrimidine ring is a fundamental heterocyclic motif found in the very fabric of life, forming

the basis for the nucleobases uracil, thymine, and cytosine. Beyond its biological role, this "m-

diazine" structure is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its

derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including

anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The inclusion of two

nitrogen atoms within the six-membered aromatic ring creates an electron-deficient system,

which not only influences its binding properties with biological targets but also dictates its

chemical reactivity, making it a versatile platform for synthetic modification.[1] Compounds like

the anticancer drug 5-Fluorouracil and the antibacterial Trimethoprim underscore the

therapeutic impact of this heterocyclic core.[4]

Physicochemical Properties and Characterization
4-Bromo-N,N-dimethylpyrimidin-2-amine is a key intermediate whose properties are

summarized below. Proper characterization is essential for its use in subsequent reactions.

Property Value Source

CAS Number 959240-54-1 [5]

Molecular Formula C₆H₈BrN₃ [5]

Molecular Weight 202.05 g/mol [5]

Appearance
Typically an off-white to yellow

solid

Inferred from related

compounds[6]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[5]

Spectroscopic Characterization (Expected):

¹H NMR: Signals corresponding to the two distinct pyrimidine ring protons, and a singlet for

the N,N-dimethyl protons.

¹³C NMR: Four distinct signals for the pyrimidine ring carbons and one signal for the methyl

carbons.
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Mass Spectrometry: A molecular ion peak (M+) and a characteristic (M+2)+ peak of similar

intensity, indicative of the presence of a single bromine atom.

Synthesis and Purification
While multiple routes to brominated pyrimidines exist, a common and reliable strategy involves

the bromination of a corresponding pyrimidinone precursor. The N,N-dimethylamino group is a

stable directing group under these conditions.

Proposed Synthetic Workflow
The most logical synthetic pathway involves the bromination of 2-(dimethylamino)pyrimidin-

4(3H)-one using a standard brominating agent like phosphorus oxybromide (POBr₃). This

reaction is a cornerstone of heterocyclic chemistry for converting keto-groups on electron-

deficient rings into reactive halides.

2-(Dimethylamino)pyrimidin-4(3H)-one POBr₃
Heat

4-Bromo-N,N-dimethylpyrimidin-2-amine
(CAS 959240-54-1)

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a

nitrogen inlet, and a magnetic stirrer, add 2-(dimethylamino)pyrimidin-4(3H)-one (1.0 eq).

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq) portion-wise

at room temperature. The reaction is typically performed neat or with a high-boiling inert

solvent.

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the

reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, very slowly and carefully quench the reaction

mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly

exothermic process.

Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium

bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as

dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
The crude product is typically purified by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-N,N-
dimethylpyrimidin-2-amine.

Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-N,N-dimethylpyrimidin-2-amine stems from the C4-Br bond.

The pyrimidine ring's electron-deficient nature makes this position highly susceptible to

palladium-catalyzed cross-coupling reactions, which are foundational methods for modern C-C

and C-N bond formation.[7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds,

enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.[8] This is

critical for exploring the structure-activity relationship (SAR) in drug discovery programs.

Catalytic Cycle Rationale: The reaction proceeds through a well-established catalytic cycle

involving a Pd(0) species.[9] The key steps are:

Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of the

pyrimidine.
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Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to

the palladium center, displacing the bromide. This step requires a base to activate the

boronic acid.

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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